

# An In-depth Technical Guide to the Structure and Synthesis of 2-Ethynylquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethynylquinoline**

Cat. No.: **B1355119**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-ethynylquinoline**, a valuable building block in medicinal chemistry and materials science. This document details common synthetic routes, including reaction conditions and yields, and provides established experimental protocols.

## Core Structure and Properties

**2-Ethynylquinoline** is a heterocyclic aromatic compound featuring a quinoline ring system substituted with an ethynyl group at the 2-position. The rigid, planar structure and the reactive terminal alkyne make it a versatile precursor for creating more complex molecules through various coupling reactions.

The fundamental properties of **2-ethynylquinoline** are summarized below.

| Identifier        | Value                                                    | Reference           |
|-------------------|----------------------------------------------------------|---------------------|
| IUPAC Name        | 2-ethynylquinoline                                       | <a href="#">[1]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>7</sub> N                         | <a href="#">[1]</a> |
| Molecular Weight  | 153.18 g/mol                                             | <a href="#">[1]</a> |
| CAS Number        | 40176-78-1                                               | <a href="#">[1]</a> |
| SMILES            | C#CC1=NC2=CC=CC=C2C=C1                                   | <a href="#">[1]</a> |
| InChI             | InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | <a href="#">[1]</a> |
| InChIKey          | KLJNCYLWOJPRSX-UHFFFAOYSA-N                              | <a href="#">[1]</a> |

## Spectroscopic Characterization Data

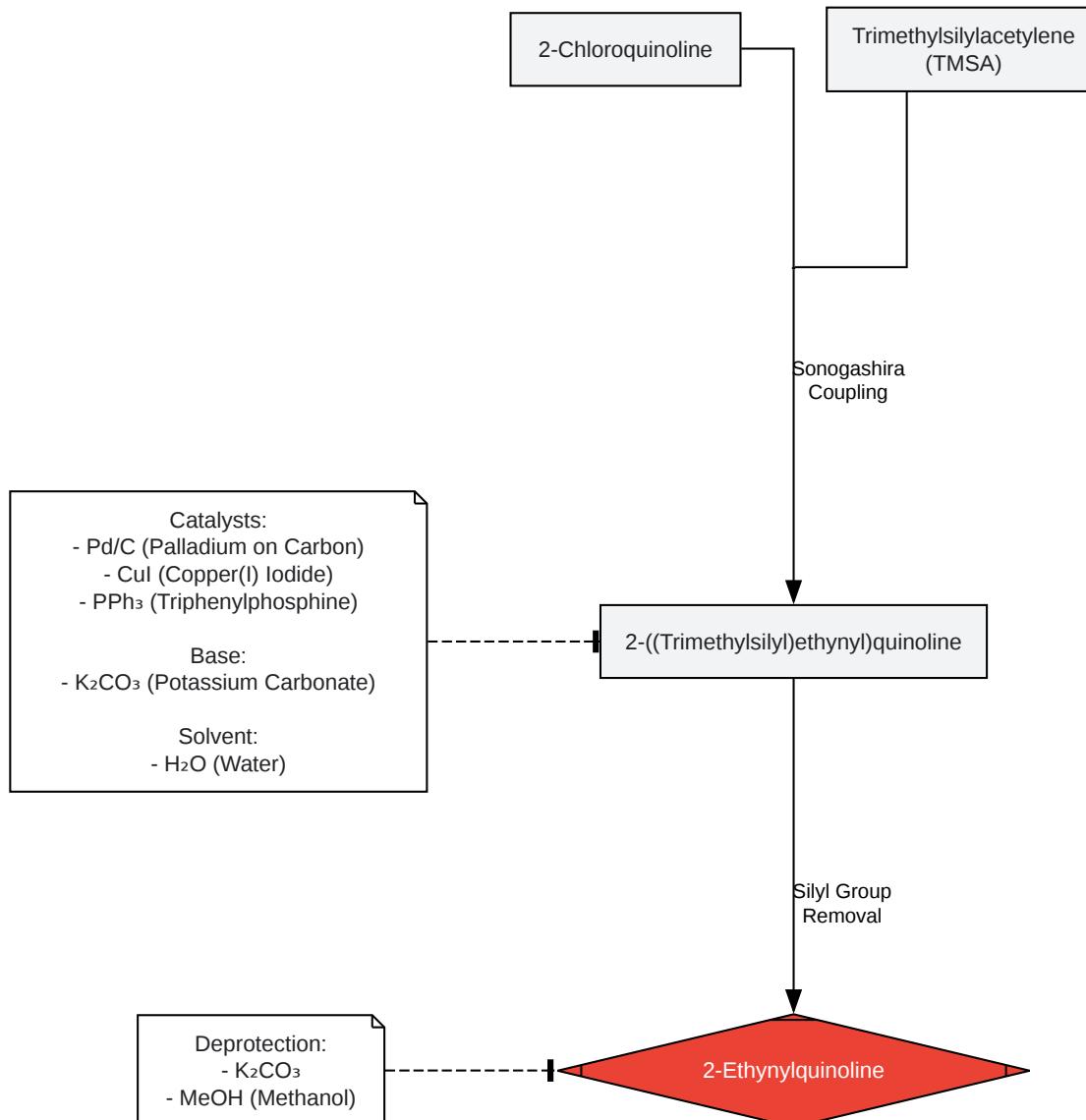
The structural confirmation of **2-ethynylquinoline** relies on standard spectroscopic techniques. While a complete dataset from a single source is not readily available, the expected characteristic signals are well-established based on the analysis of closely related structures and spectroscopic principles.

Table 2.1: Predicted <sup>1</sup>H NMR and <sup>13</sup>C NMR Chemical Shifts (Based on data from analogous quinoline derivatives)

| Nucleus             | Predicted Chemical Shift<br>( $\delta$ , ppm) | Notes                                             |
|---------------------|-----------------------------------------------|---------------------------------------------------|
| <hr/>               |                                               |                                                   |
| $^1\text{H}$ NMR    |                                               |                                                   |
| Alkyne-H            | ~3.0 - 3.5                                    | Singlet, deshielded by the aromatic ring.         |
| Quinoline-H         | ~7.5 - 8.5                                    | Complex multiplet pattern in the aromatic region. |
| <hr/>               |                                               |                                                   |
| $^{13}\text{C}$ NMR |                                               |                                                   |
| Alkyne C-H          | ~80 - 85                                      |                                                   |
| Alkyne C-Qu         | ~80 - 85                                      |                                                   |
| Quinoline C-2       | ~143 - 146                                    | Carbon attached to the ethynyl group.             |
| Quinoline Ar-C      | ~120 - 150                                    | Aromatic carbons of the quinoline ring system.    |
| <hr/>               |                                               |                                                   |

Table 2.2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique               | Predicted Value                                                                         | Functional Group Assignment |
|-------------------------|-----------------------------------------------------------------------------------------|-----------------------------|
| <hr/>                   |                                                                                         |                             |
| IR ( $\text{cm}^{-1}$ ) |                                                                                         |                             |
| ~3300                   | $\equiv\text{C-H}$ stretch (terminal alkyne)<br><a href="#">[2]</a> <a href="#">[3]</a> |                             |
| ~2100 - 2200            | $\text{C}\equiv\text{C}$ stretch (alkyne) <a href="#">[2]</a> <a href="#">[3]</a>       |                             |
| ~3100 - 3000            | C-H stretch (aromatic) <a href="#">[2]</a> <a href="#">[3]</a>                          |                             |
| ~1600, ~1500            | $\text{C}=\text{C}$ stretch (aromatic ring) <a href="#">[2]</a><br><a href="#">[3]</a>  |                             |
| <hr/>                   |                                                                                         |                             |
| MS ( $\text{m/z}$ )     |                                                                                         |                             |
| 153                     | $[\text{M}]^+$ , Molecular ion peak.                                                    |                             |
| <hr/>                   |                                                                                         |                             |


## Synthesis Overview

The most prevalent and versatile method for synthesizing **2-ethynylquinoline** is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] For **2-ethynylquinoline**, this typically involves the coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with a protected or terminal alkyne.

An alternative, multi-step synthesis starting from 2-chloro-3-formylquinoline has also been reported, offering a different pathway to ethynyl-substituted quinolines.[8]

## Primary Synthesis Route: Sonogashira Coupling

The general scheme for the Sonogashira coupling involves reacting 2-chloroquinoline with an alkyne source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The silyl protecting group is subsequently removed to yield the terminal alkyne. Using a recyclable catalyst system in water represents a more sustainable approach.[4]

[Click to download full resolution via product page](#)

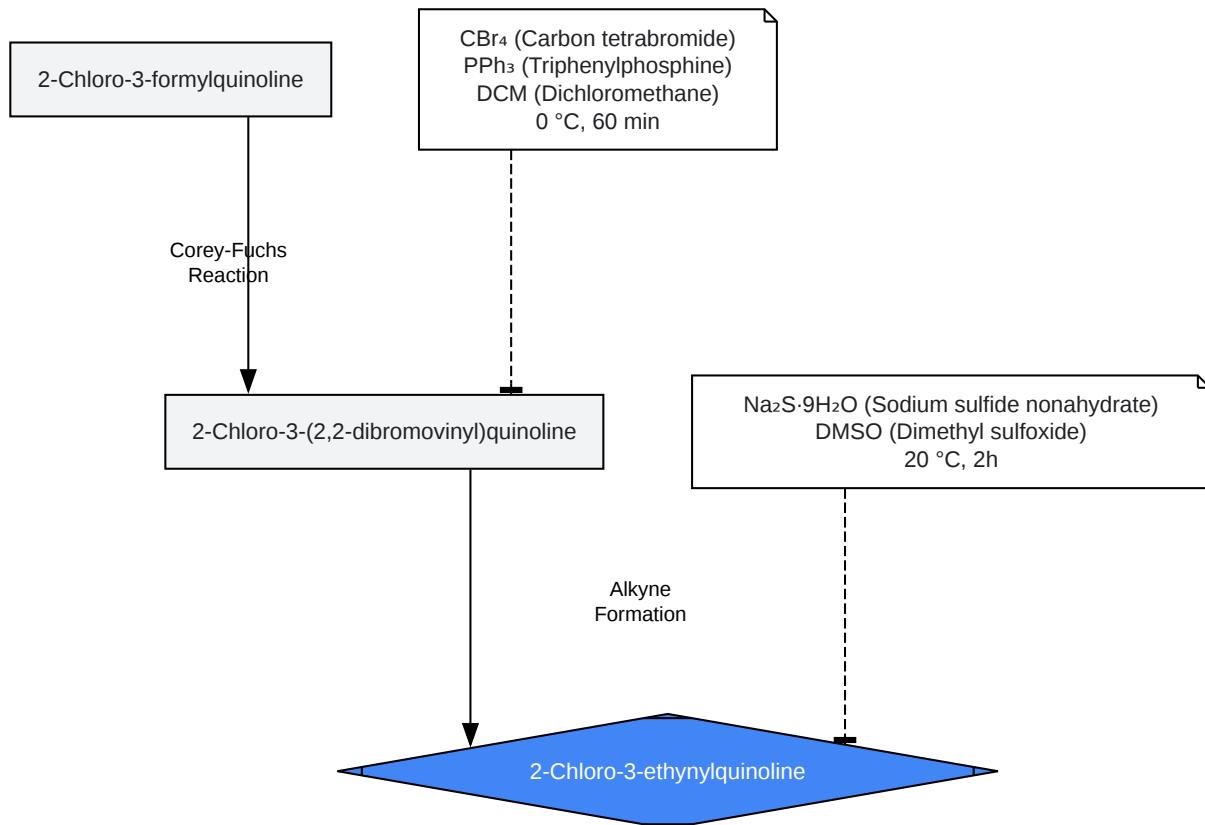

### Sonogashira Coupling Workflow for 2-Ethynylquinoline

Table 3.1: Typical Sonogashira Reaction Conditions for Alkynylquinoline Synthesis

| Parameter             | Condition                                                                                     | Notes                                                        | Reference |
|-----------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------|-----------|
| Halide                | 2-Chloroquinoline or 2-Bromoquinoline                                                         | Chloroquinolines are often used due to availability.         | [4][5]    |
| Alkyne                | Trimethylsilylacetylene (TMSA)                                                                | TMS group protects the alkyne; requires a deprotection step. | [7]       |
| Palladium Catalyst    | Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd/C, PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> | Pd/C offers advantages in terms of recyclability.            | [4][5]    |
| Catalyst Loading      | 1-5 mol%                                                                                      | [4]                                                          |           |
| Copper(I) Co-catalyst | CuI                                                                                           | Typically used to increase reaction rate.                    | [5]       |
| Base                  | NEt <sub>3</sub> (Triethylamine), K <sub>2</sub> CO <sub>3</sub>                              | Amine bases are common.                                      | [4][5]    |
| Solvent               | Dioxane, THF, Water                                                                           | Aqueous media offers a greener alternative.                  | [4][5]    |
| Temperature           | 80-100 °C                                                                                     | Reaction is typically heated.                                | [5]       |
| Reaction Time         | 6-24 hours                                                                                    | Monitored by TLC or GC for completion.                       | [5]       |
| Yield                 | 70-99%                                                                                        | Yields are generally good to excellent for related systems.  | [5]       |

## Alternative Synthesis from 2-Chloro-3-formylquinoline

An alternative route involves the conversion of 2-chloro-3-formylquinoline to a dibromo-vinyl intermediate, which is then transformed into the terminal alkyne. This method provides access to 3-substituted **2-ethynylquinolines**.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Ethynylquinoline | C11H7N | CID 13081749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]
- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Synthesis of 2-Ethynylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355119#2-ethynylquinoline-structure-and-synthesis-overview>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)